molecular formula C15H15O2P B14301329 Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane CAS No. 125276-54-2

Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane

Cat. No.: B14301329
CAS No.: 125276-54-2
M. Wt: 258.25 g/mol
InChI Key: INPYOAJLCOVPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of an ethenyl group, a methoxyphenyl group, and an oxo(phenyl) group attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with ethenyl and methoxyphenyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, which can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane include:

    Phenylphosphine oxides: These compounds share the oxo(phenyl) group but differ in the substituents attached to the phosphorus atom.

    Methoxyphenylphosphines: These compounds have a methoxyphenyl group attached to the phosphorus atom but lack the ethenyl group.

Uniqueness

This compound is unique due to the combination of its ethenyl, methoxyphenyl, and oxo(phenyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

125276-54-2

Molecular Formula

C15H15O2P

Molecular Weight

258.25 g/mol

IUPAC Name

1-[ethenyl(phenyl)phosphoryl]-2-methoxybenzene

InChI

InChI=1S/C15H15O2P/c1-3-18(16,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17-2/h3-12H,1H2,2H3

InChI Key

INPYOAJLCOVPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(C=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.